11-dehydro-2,3-dinor Thromboxane B2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H28O6 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]pent-3-enoic acid |
InChI |
InChI=1S/C18H28O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,19-20H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14+,15+,16-/m1/s1 |
InChI Key |
PJAAKFHMQLYVGV-HXSCFROSSA-N |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCC(=O)O)O |
Origin of Product |
United States |
Biosynthesis, Derivation, and Enzymatic Pathways of 11 Dehydro 2,3 Dinor Thromboxane B2
Role of Cytosolic Aldehyde Dehydrogenase (ALDH)
The conversion of Thromboxane (B8750289) B2 to 11-dehydro-Thromboxane B2 is a key step in its metabolism and is catalyzed by the enzyme 11-hydroxythromboxane B2 dehydrogenase. nih.gov Research has identified this enzyme as being identical to cytosolic aldehyde dehydrogenase (ALDH). nih.govnih.gov This enzyme facilitates the dehydrogenation of the hemiacetal alcohol group of TXB2. semanticscholar.org The reaction likely proceeds via the aldehyde form of the TXB2 substrate. nih.gov
Contribution of Beta-Oxidation Pathways
In addition to dehydrogenation, Thromboxane B2 also undergoes beta-oxidation, a catabolic process that breaks down fatty acid molecules. nih.govnih.govwikipedia.org This pathway contributes to the formation of 2,3-dinor-Thromboxane B2, another major urinary metabolite of TXB2. nih.govnih.gov The combined action of both dehydrogenation and beta-oxidation on Thromboxane B2 results in the formation of 11-dehydro-2,3-dinor Thromboxane B2. nih.govnih.gov Studies have shown that both 11-dehydro-TXB2 and 2,3-dinor-TXB2 are formed at similar fractional conversion rates from TXB2, suggesting that the initial hydrolysis of TXA2 to TXB2 precedes these enzymatic degradation pathways. nih.gov
11 Dehydro 2,3 Dinor Thromboxane B2 As an in Vivo Biomarker
Validation as a Quantitative Index of Systemic Thromboxane (B8750289) A2 Biosynthesis
The scientific community has established 11-dehydro-2,3-dinor Thromboxane B2 as a reliable urinary biomarker for systemic Thromboxane A2 (TXA2) production. nih.govmdpi.com TXA2 itself is a highly unstable compound that plays a significant role in platelet activation and aggregation. mdpi.commedchemexpress.com Its immediate breakdown product, Thromboxane B2 (TXB2), is further metabolized into more stable compounds, including 11-dehydro-TXB2 and 2,3-dinor-TXB2, which are then excreted in the urine. nih.govmdpi.com
The utility of urinary metabolites as indicators of TXA2 biosynthesis has been validated through studies involving the infusion of exogenous TXB2. These studies demonstrated a linear relationship between the infused amount of TXB2 and the subsequent urinary excretion of its metabolites, confirming that the measurement of these metabolites provides a quantitative reflection of in vivo TXA2 formation. nih.gov Research has shown that 11-dehydro-2,3-dinor-TXB2, another prominent metabolite, also originates from platelets in healthy individuals, further solidifying its role as a biomarker for platelet-derived TXA2. nih.gov
The levels of these metabolites have been shown to be elevated in conditions associated with increased platelet activation, such as severe atherosclerosis and pulmonary embolism. nih.gov For instance, in patients with severe atherosclerosis, plasma concentrations of 11-dehydro-TXB2 were significantly higher (5-50 pg/ml) compared to healthy subjects (0.9-1.8 pg/ml). nih.gov
Advantages Over Precursor Measurement (e.g., Thromboxane B2 in Plasma)
Measuring this compound and its related urinary metabolites offers significant advantages over the direct measurement of its precursor, Thromboxane B2 (TXB2), in plasma. A primary challenge with plasma TXB2 measurement is its susceptibility to artificial elevation due to platelet activation during the blood collection process itself. nih.govnih.govpnas.org This ex vivo activation can lead to a substantial overestimation of the actual in vivo TXB2 levels. pnas.org
In contrast, enzymatic metabolites like 11-dehydro-TXB2 are not generated during blood collection or serum formation, thus minimizing this analytical artifact. nih.govnih.gov Studies have demonstrated that while plasma TXB2 levels can increase significantly over time in blood samples drawn from an indwelling catheter, the concentration of 11-dehydro-TXB2 remains stable. nih.govpnas.org This stability makes it a more reliable and accurate indicator of endogenous TXA2 production. nih.gov
Comparative Utility with Other Thromboxane Metabolites
The assessment of in vivo Thromboxane A2 production often involves the measurement of several of its metabolites. The comparative analysis of these metabolites, particularly 11-dehydro-TXB2 and 2,3-dinor-TXB2, provides a more comprehensive understanding of thromboxane biosynthesis.
Relative Abundance Compared to 2,3-dinor Thromboxane B2
In human urine, 11-dehydro-TXB2 is typically excreted in greater quantities than 2,3-dinor-TXB2. nih.gov Studies have reported that the excretion of 11-dehydro-TXB2 is 1.5 to 5.8 times higher than that of 2,3-dinor-TXB2. nih.gov In a study of healthy non-smokers, the urinary excretion of 11-dehydro-TXB2 was 53.6 +/- 15.0 ng/h, while that of 2,3-dinor-TXB2 was 13.5 +/- 2.8 ng/h. nih.gov The measurement of 11-dehydro-2,3-dinor-TXB2 in the same study was 29.7 +/- 11.1 ng/h. nih.gov
It is important to note that some analytical methods, such as certain monoclonal antibody-based ELISAs, may show cross-reactivity with 11-dehydro-2,3-dinor-TXB2, potentially leading to inaccurate quantification of 11-dehydro-TXB2. nih.govresearchgate.net
Differential Circulating Half-Life and Excretion Profiles
The various thromboxane metabolites exhibit different pharmacokinetic profiles. 11-dehydro-TXB2 is a major long-lived metabolite of TXB2 in human plasma, with a half-life of approximately 45-60 minutes. nih.govnih.gov This is considerably longer than the apparent half-life of immunoreactive TXB2, which is about 7 minutes. nih.gov The extended half-life of 11-dehydro-TXB2 makes it a more suitable target for detecting phasic release of TXA2 into the circulation, which can occur in syndromes involving platelet activation. nih.govpnas.org
Influence of Pharmacological Interventions on this compound Levels
The measurement of this compound and its related metabolites is a valuable tool for assessing the impact of drugs that target the thromboxane pathway.
Assessment of Cyclooxygenase-1 Inhibition Efficacy
Pharmacological agents that inhibit the cyclooxygenase-1 (COX-1) enzyme, such as aspirin (B1665792), effectively reduce the production of Thromboxane A2. nih.gov This reduction is reflected in the decreased levels of its urinary metabolites. nih.gov For instance, treatment with aspirin has been shown to significantly depress the basal plasma concentrations of 11-dehydro-TXB2. nih.gov One study noted that low-dose aspirin (30 mg/day for 8 days) comparably reduced platelet-derived metabolites and 11-dehydro-2,3-dinor-TXB2, indicating the latter's origin from platelets. nih.gov Therefore, monitoring the levels of these metabolites can be used to assess the efficacy of antiplatelet therapies. rupahealth.com
Characterization of Residual Thromboxane Biosynthesis
The measurement of urinary metabolites of thromboxane A2 (TXA2), a potent mediator of platelet activation and vasoconstriction, is crucial for understanding its in vivo biosynthesis. nih.govmdpi.com Among these metabolites, this compound (11-dehydro-2,3-dinor-TXB2), along with 11-dehydro-thromboxane B2 (11-dehydro-TXB2) and 2,3-dinor-thromboxane B2, serves as a prominent indicator of systemic TXA2 formation. nih.govnih.gov The unstable nature of TXA2 necessitates the quantification of its more stable downstream products to gauge its production levels within the body. nih.govwjgnet.com
The primary source of these metabolites is the enzymatic degradation of TXA2, which is first non-enzymatically hydrolyzed to thromboxane B2 (TXB2). nih.gov TXB2 is then converted to its major urinary metabolites, including 11-dehydro-2,3-dinor-TXB2. nih.gov Research has shown that this particular metabolite originates from platelet activity, a finding substantiated by studies where low-dose aspirin, a known inhibitor of platelet thromboxane production, significantly reduced the urinary excretion of 11-dehydro-2,3-dinor-TXB2. nih.gov
However, the analytical methods used to measure these metabolites can impact the results and their clinical interpretation. For instance, some second-generation monoclonal antibody-based ELISA assays for 11-dehydro-TXB2 have been found to cross-react with 11-dehydro-2,3-dinor-TXB2. nih.govresearchgate.net This cross-reactivity can lead to an overestimation of 11-dehydro-TXB2 levels, potentially confounding the assessment of residual thromboxane biosynthesis and its association with clinical outcomes. nih.govresearchgate.net Therefore, highly specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for accurate quantification of individual thromboxane metabolites. nih.govcelerion.com
The following table presents data from a study comparing urinary metabolite levels in non-smokers and smokers, highlighting the different excretion rates.
| Group | Urinary 11-dehydro-2,3-dinor-TXB2 (ng/h) | Urinary 11-dehydro-TXB2 (ng/h) | Urinary 2,3-dinor-TXB2 (ng/h) |
| Non-smokers (n=12) | 29.7 +/- 11.1 | 53.6 +/- 15.0 | 13.5 +/- 2.8 |
| Smokers (n=11) | Not significantly different | Not significantly different | 19.7 +/- 6.7 (p < 0.01) |
| Data from a study on urinary excretion of thromboxane metabolites. nih.gov Values are presented as mean +/- SD. |
Correlation with Systemic Inflammatory Markers
Elevated levels of urinary 11-dehydro-TXB2, a closely related metabolite and established biomarker of systemic TXA2 biosynthesis, have been consistently linked to systemic inflammation and adverse cardiovascular outcomes. nih.govnih.gov This correlation underscores the interplay between platelet activation and inflammatory processes in the pathophysiology of diseases like atherosclerosis.
Research has demonstrated a significant positive correlation between urinary 11-dehydro-TXB2 levels and several circulating inflammatory markers. nih.gov These include:
P-selectin and E-selectin: These are cell adhesion molecules expressed on activated endothelial cells and platelets, playing a key role in the recruitment of leukocytes to sites of inflammation. nih.govnih.govsci-hub.se
High-sensitivity C-reactive protein (hs-CRP): A well-established marker of systemic inflammation. mdpi.comnih.govnih.gov
White blood cell count: An increase in white blood cells is a general indicator of an inflammatory response. nih.gov
A study involving patients with atherosclerotic cardiovascular disease found that higher urinary 11-dehydro-TXB2 levels were associated with increased concentrations of circulating P-selectin and E-selectin. nih.govnih.gov Similarly, in patients with acute myocardial infarction, baseline 11-dehydro-TXB2 levels correlated with both white blood cell count and hs-CRP. nih.gov
The table below summarizes the correlation between baseline urinary 11-dehydro-TXB2 and key inflammatory and cardiac damage markers in patients with acute myocardial infarction.
| Marker | Correlation Coefficient (R) | p-value |
| Maximal Creatine (B1669601) Kinase | 0.17 | 0.03 |
| High-sensitivity Troponin T (hs-TnT) | 0.19 | 0.01 |
| White Blood Cell Count >10x10³/µL | 0.23 | 0.002 |
| High-sensitivity C-reactive protein (hs-CRP) | 0.31 | <0.001 |
| Correlation data from a study on patients with acute myocardial infarction. nih.gov |
Furthermore, studies in males with metabolic syndrome have also revealed a significant positive correlation between urinary 11-dehydro-TXB2 levels and hs-CRP, as well as other markers like homocysteine and adiponectin. mdpi.comnih.gov These findings suggest that increased thromboxane biosynthesis, as reflected by its urinary metabolites, is closely linked to a pro-inflammatory state, which may contribute to the progression of cardiovascular disease. mdpi.com
Analytical Methodologies for Quantification of 11 Dehydro 2,3 Dinor Thromboxane B2
Pre-Analytical Sample Handling and Preparation
Proper pre-analytical procedures are fundamental to ensure the accuracy and reliability of 11-d-2,3-d-TXB2 measurements. These steps are critical for minimizing analyte degradation and removing interfering substances from the complex urine matrix.
Considerations for Urine Sample Collection and Storage Stability
Urine is the primary biological matrix for the non-invasive assessment of systemic thromboxane (B8750289) biosynthesis through the measurement of its metabolites. For the analysis of 11-d-2,3-d-TXB2, either a 24-hour urine collection or a random urine sample can be utilized. To prevent degradation and potential artifactual formation of the analyte, samples should be promptly processed or frozen after collection. Studies have demonstrated that urinary 11-dehydro-thromboxane B2, a related metabolite, is stable when stored at -80°C for extended periods, and similar stability is expected for 11-d-2,3-d-TXB2. researchgate.net One study confirmed the stability of 11-dehydro-TxB2 in urine samples stored for up to 10 years. unicatt.it
Extraction Techniques (e.g., Solid-Phase Extraction)
Due to the complex nature of urine and the low concentrations of 11-d-2,3-d-TXB2, a purification and concentration step is essential prior to analysis. Solid-phase extraction (SPE) is the most commonly employed technique for this purpose. nih.govnih.gov This method involves passing the urine sample through a cartridge containing a solid adsorbent that retains the analyte of interest.
A typical SPE procedure for 11-d-2,3-d-TXB2 involves the use of a C18 or a mixed-mode anion exchange (MAX) SPE cartridge. nih.govcelerion.com The process generally includes the following steps:
Sample Acidification: The urine sample is acidified, often with formic acid, to protonate the carboxylic acid group of 11-d-2,3-d-TXB2, which enhances its retention on the sorbent. nih.gov
Cartridge Conditioning: The SPE cartridge is conditioned with an organic solvent like methanol, followed by water or an acidic solution to prepare the sorbent for sample loading. celerion.com
Sample Loading: The acidified urine sample is loaded onto the conditioned cartridge.
Washing: The cartridge is washed with a series of solvents, such as water and a low-concentration organic solvent mixture (e.g., 5% acetonitrile (B52724) in water), to remove hydrophilic and other interfering substances. nih.gov
Elution: The purified 11-d-2,3-d-TXB2 is eluted from the cartridge using an appropriate organic solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and formic acid. nih.govcelerion.com
The eluted sample is then typically evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for injection into the chromatographic system. celerion.com The use of an isotope-labeled internal standard, such as 11-dehydro-2,3-dinor Thromboxane B2-d9, added to the sample before extraction, is crucial for correcting for any analyte loss during sample preparation and for accurate quantification.
Normalization Strategies (e.g., to Creatinine)
The concentration of urinary analytes can vary significantly due to fluctuations in hydration status. To account for this variability, the concentration of 11-d-2,3-d-TXB2 is typically normalized to the urinary creatinine (B1669602) concentration. mdpi.comnih.govrupahealth.com Creatinine is a waste product of muscle metabolism that is excreted into the urine at a relatively constant rate. By expressing the concentration of 11-d-2,3-d-TXB2 as a ratio to creatinine (e.g., in pg/mg of creatinine), the influence of urine dilution is minimized, allowing for more accurate comparisons between individuals and over time. mdpi.comrupahealth.com In some contexts, further adjustment to the estimated glomerular filtration rate (eGFR) has been proposed to improve the prognostic performance of urinary thromboxane metabolites. nih.gov
Chromatography-Mass Spectrometry Techniques
Chromatography coupled with mass spectrometry provides the high selectivity and sensitivity required for the accurate quantification of 11-d-2,3-d-TXB2 in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone for the analysis of eicosanoids, including thromboxane metabolites. nih.govnih.govnih.gov For GC-MS analysis, the non-volatile 11-d-2,3-d-TXB2 must first be chemically modified into a volatile derivative. This derivatization process typically involves esterification of the carboxylic acid group (e.g., to a pentafluorobenzyl ester) and silylation of the hydroxyl groups (e.g., to trimethylsilyl (B98337) ethers). nih.govpnas.org
The derivatized analyte is then injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). pnas.org
GC-MS operating in the negative-ion chemical ionization (NICI) mode offers high sensitivity for the detection of electrophilic derivatives like pentafluorobenzyl esters. nih.govpnas.org By using a stable isotope-labeled internal standard, such as a tetradeuterated analogue, accurate quantification can be achieved through isotope dilution mass spectrometry. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantification of 11-d-2,3-d-TXB2 due to its high specificity, sensitivity, and simpler sample preparation requirements compared to GC-MS, as derivatization is often not necessary. nih.govnih.govnih.gov
In LC-MS/MS, the extracted sample is injected into a liquid chromatograph, where 11-d-2,3-d-TXB2 is separated from other components on a reversed-phase column. nih.govnih.gov The eluent from the LC system is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source operating in negative ion mode. nih.gov
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. The first mass spectrometer (Q1) is set to select the precursor ion of 11-d-2,3-d-TXB2 (e.g., m/z 339). nih.gov This selected ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by the second mass spectrometer (Q3). nih.gov By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), a highly selective and sensitive quantification can be achieved. For 11-dehydro-2,3-dinor TXB2, transitions such as m/z 339 → 277, m/z 339 → 235, and m/z 339 → 197 have been used for identification and quantification. nih.gov
The use of an internal standard, such as this compound-d9, is essential for accurate quantification with LC-MS/MS. This method has been successfully validated for the quantification of endogenous levels of 11-dehydro-2,3-dinor TXB2 in human urine. nih.govcelerion.com
Data Tables
Table 1: Comparison of Analytical Techniques for this compound Quantification
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Derivatization | Required (e.g., esterification, silylation) nih.govpnas.org | Generally not required nih.govnih.gov |
| Ionization Technique | Negative-Ion Chemical Ionization (NICI) nih.govpnas.org | Electrospray Ionization (ESI) nih.gov |
| Selectivity | High | Very High (due to MS/MS) nih.gov |
| Sensitivity | High | High to Very High nih.govcelerion.com |
| Sample Throughput | Lower (due to derivatization) | Higher |
| Internal Standard | Isotope-labeled (e.g., deuterated) nih.gov | Isotope-labeled (e.g., deuterated) |
Application of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are fundamental for achieving high accuracy and precision in mass spectrometric quantification of 11-dh-2,3-dinor-TXB2. These standards, which are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C), are added to samples at a known concentration before sample preparation. This allows for the correction of analyte loss during extraction, purification, and ionization.
For the analysis of 11-dh-2,3-dinor-TXB2, deuterated standards such as this compound-d9 (11-dh-2,3-dinor-TXB2-d9) are commonly employed. These standards are intended for use with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods. The use of a tetradeuterated (d4) analog of 11-dehydro-TXB2 has also been reported for GC-tandem mass spectrometry (GC-MS/MS) analysis. nih.gov Similarly, ¹⁸O₂-labeled analogs have been utilized as internal standards for analysis by GC/high-resolution selected ion monitoring (GC/HR-SIM). nih.gov
The co-elution of the analyte and the isotope-labeled internal standard allows for ratiometric measurement, significantly improving the reliability of the quantification by minimizing variations in sample handling and instrument response.
Table 1: Examples of Stable Isotope-Labeled Internal Standards for Thromboxane Metabolite Analysis
| Internal Standard | Analytical Method | Reference |
|---|---|---|
| This compound-d9 | GC-MS or LC-MS | |
| Tetradeuterated (d4) 11-dehydro-TXB2 | GC-MS/MS | nih.gov |
| ¹⁸O₂-labeled 11-dehydro-TXB2 | GC/HR-SIM | nih.gov |
Immunoassay-Based Techniques
Immunoassays offer a high-throughput and cost-effective alternative to mass spectrometry for the quantification of 11-dh-2,3-dinor-TXB2. These methods rely on the specific binding of antibodies to the target analyte.
Enzyme-linked immunosorbent assays (ELISAs) are a common type of immunoassay used for 11-dh-2,3-dinor-TXB2. nih.govresearchgate.net These are typically competitive assays where the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. sigmaaldrich.com
Commercially available ELISA kits can be used for the quantification of 11-dehydro-TXB2 in various matrices, including plasma, serum, and urine. Some kits are designed to measure 11-dehydro-TXB2, but show significant cross-reactivity with 11-dh-2,3-dinor-TXB2. nih.govresearchgate.net For instance, one monoclonal antibody-based ELISA for 11-dehydro-TXB2 was found to have a 330% cross-reactivity with 11-dh-2,3-dinor-TXB2. This high cross-reactivity means the assay effectively measures the sum of these two metabolites. researchgate.net
Radioimmunoassays (RIAs) were among the earlier methods developed for the quantification of thromboxane metabolites. nih.gov An RIA for 11-dehydro-TXB2 was developed using antibodies raised in rabbits. nih.gov This assay employed a tritiated (³H)-labeled antigen. nih.gov The detection limit for this RIA was reported to be 1.5 pg. nih.gov
A critical aspect of any immunoassay is the specificity of the antibody and its potential cross-reactivity with structurally related compounds. nih.gov In the context of 11-dh-2,3-dinor-TXB2, this is particularly important due to the presence of other thromboxane metabolites in biological samples.
Studies have shown that different antibodies can have varying degrees of cross-reactivity. For example, a monoclonal antibody-based ELISA for 11-dehydro-TXB2 exhibited significant cross-reactivity with 11-dh-2,3-dinor-TXB2, leading to higher measured concentrations compared to a polyclonal antibody-based ELISA or LC-MS/MS. nih.govresearchgate.net In one study, the monoclonal antibody's affinity was reported to be 3.3-fold greater for 11-dh-2,3-dinor-TXB2 than for 11-dehydro-TXB2. nih.gov This discrepancy highlights the importance of validating immunoassay results with a reference method like mass spectrometry, especially when accurate quantification of a specific metabolite is required. nih.gov
Conversely, some polyclonal antibody-based ELISAs for 11-dehydro-TXB2 have shown minimal cross-reactivity with other metabolites like TXB2 and 2,3-dinor-TXB2 (less than 0.05%). nih.gov
Table 2: Cross-Reactivity of Selected Immunoassays for Thromboxane Metabolites
| Assay Target | Antibody Type | Cross-Reactant | Cross-Reactivity (%) | Reference |
|---|---|---|---|---|
| 11-dehydro Thromboxane B2 | Monoclonal | This compound | 330% | |
| 11-dehydro Thromboxane B2 | Monoclonal | 2,3-dinor Thromboxane B2 | 0.10% | |
| 11-dehydro Thromboxane B2 | Monoclonal | Thromboxane B2 | 0.08% | |
| Thromboxane B2 | Polyclonal | 11-dehydro Thromboxane B2 | 0.4% | |
| Thromboxane B2 | Polyclonal | 2,3-dinor Thromboxane B2 | 7.1% |
Methodological Validation Parameters
To ensure the reliability of quantitative data, analytical methods must be rigorously validated. Key validation parameters for immunoassays include precision (intra-assay and inter-assay variability), and specificity. mybiosource.com
For ELISAs, intra-assay and inter-assay coefficients of variation (CV) are determined by repeatedly measuring samples of known concentrations on the same plate and on different plates, respectively. mybiosource.com For example, one commercially available ELISA kit for 11-dehydro-thromboxane B2 reports intra-assay and inter-assay CVs. mybiosource.com Another kit for human Thromboxane B2 specifies inter-assay and intra-assay CVs of less than 10%. thermofisher.com
Validation of RIAs also involves assessing the limit of detection. For instance, a developed RIA for 11-dehydro-TXB2 had a reported detection limit of 1.5 pg. nih.gov
Pathophysiological Relevance and Research Applications of 11 Dehydro 2,3 Dinor Thromboxane B2 Levels
Thromboxane (B8750289) Biosynthesis in Cardiovascular System Pathologies
Thromboxane biosynthesis is intrinsically linked to the pathophysiology of numerous cardiovascular diseases. japsonline.com The measurement of urinary thromboxane metabolites (TXM), such as 11-dTXB2, provides biochemical evidence of increased platelet activation in vivo. nih.gov This systemic marker can reflect cyclooxygenase-1 (COX-1)-dependent thromboxane generation by platelets or COX-2-dependent biosynthesis from inflammatory cells, particularly in conditions with low-grade inflammation or high platelet turnover. nih.gov Persistently elevated thromboxane biosynthesis is a hallmark of several cardiovascular conditions, including acute coronary syndromes, stroke, and atherothrombosis. nih.govnih.gov
Platelet activation is a central process in the development and progression of atherothrombosis. nih.gov Upon activation, platelets release TXA2, which promotes further platelet aggregation and contributes to the formation of thrombi on atherosclerotic plaques. mdpi.comjapsonline.com The urinary metabolite 11-dTXB2 is considered a reliable marker of this in vivo platelet activity. mdpi.com
Research has consistently shown that elevated urinary 11-dTXB2 levels are associated with an increased risk of atherothrombotic events. nih.gov Studies indicate that patients with higher levels of this metabolite may be predisposed to advanced platelet and endothelial activation, leading to a greater risk of adverse cardiovascular outcomes. nih.gov The measurement of 11-dTXB2 can, therefore, be a valuable tool for identifying individuals at higher risk for atherothrombosis and for monitoring the effectiveness of antiplatelet therapies. wikipedia.orgnih.gov
Table 1: Research Findings on 11-dTXB2 in Atherothrombosis
| Study Population | Key Finding | Implication | Reference |
| Patients with severe atherosclerosis | Significantly higher plasma 11-dTXB2 levels (5-50 pg/ml) compared to healthy subjects (0.9-1.8 pg/ml). | Indicates increased platelet activation in severe atherosclerosis. | nih.gov |
| Patients with stable atherosclerotic cardiovascular disease (ASCVD) | Elevated urinary 11-dTXB2 levels are associated with vascular inflammation and a higher risk of adverse cardiovascular outcomes. | 11-dTXB2 is a prognostic marker for ASCVD progression. | nih.gov |
| Individuals with ageing-related diseases | Persistent TXA2 biosynthesis, measured by urinary TXM, is linked to atherothrombosis. | Highlights the role of ongoing platelet activation in age-related vascular disease. | nih.gov |
Acute coronary syndromes (ACS), including myocardial infarction (MI), are frequently precipitated by the rupture of an atherosclerotic plaque and subsequent thrombus formation, a process heavily influenced by TXA2-mediated platelet activation. japsonline.com Consequently, levels of 11-dTXB2 are often elevated in patients experiencing these acute events. japsonline.comahajournals.org
Several studies have demonstrated that higher urinary 11-dTXB2 levels at the time of an acute MI are predictive of future major adverse cardiovascular events (MACE). ahajournals.orgcore.ac.uk In one prospective study, baseline 11-dTXB2 was significantly higher in MI patients who experienced MACE within one year compared to those who did not. core.ac.uk Furthermore, elevated 11-dTXB2 has been identified as an independent predictor of 1-year cumulative MACE in patients with AMI. ahajournals.orgcore.ac.uk Gender-specific differences have also been observed, with some studies reporting higher baseline 11-dTXB2 concentrations in females with ACS. japsonline.comjapsonline.com
Table 2: 11-dTXB2 Levels and Outcomes in Acute Myocardial Infarction
| Parameter | Patients with MACE (n=60) | Patients without MACE (n=119) | p-value | Reference |
| Baseline 11-dehydro-TXB2 (log-transformed, pg/mg creatinine) | 7.73 (Median) | 7.28 (Median) | 0.002 | core.ac.uk |
This table is based on data from a study evaluating urinary 11-dehydro-TXB2 as a predictor of outcomes in acute myocardial infarction.
Similar to its role in coronary events, platelet activation and thromboxane synthesis are implicated in the pathogenesis of ischemic stroke and other cerebrovascular events. nih.gov Research indicates that patients suffering from acute ischemic stroke have significantly elevated levels of platelet and coagulation activation markers. nih.gov
Specifically, plasma levels of 11-dTXB2 have been found to be a more effective parameter for distinguishing stroke patients from healthy controls than other markers like TXB2. nih.gov One study reported that plasma 11-dTXB2 levels in patients with cerebral thrombosis were significantly higher (5.4 +/- 2.5 pg/ml) compared to healthy controls (1.8 +/- 0.9 pg/ml). nih.gov Urinary levels of 11-dTXB2 are also significantly higher in stroke patients who are not taking aspirin (B1665792) compared to age-matched controls, further cementing its role as a marker of platelet hyperfunction in cerebrovascular disease. nih.gov
Associations with Metabolic Disorders
The role of 11-dTXB2 extends beyond primary cardiovascular diseases to metabolic disorders that confer a high risk for cardiovascular complications, such as diabetes mellitus and metabolic syndrome. nih.govwjgnet.com
Patients with diabetes mellitus often exhibit a state of platelet hyperactivity, contributing to their increased risk for cardiovascular events. nih.govnih.gov This is reflected in their thromboxane biosynthesis. Studies have shown that the mean baseline urinary 11-dTXB2 levels are significantly higher in individuals with diabetes compared to healthy controls. nih.gov
This heightened platelet activity in diabetic patients is a key therapeutic target. However, some studies suggest a reduced response to standard antiplatelet therapy. wjgnet.comnih.gov For instance, the rate of poor responders to aspirin, as indicated by persistently high post-treatment 11-dTXB2 levels, is higher in patients with diabetes than in healthy individuals. wjgnet.comwjgnet.com This impaired thromboxane regulation underscores the complex interplay between metabolic dysfunction and cardiovascular risk. nih.gov
Table 3: Baseline Urinary 11-dTXB2 Levels in Diabetes
| Group | Key Finding | Reference |
| Patients with Diabetes (DM) | Mean baseline urinary 11dhTxB2 was 69.6% higher than in healthy controls. | nih.gov |
| Aspirin-naive Type 2 Diabetes Patients | Median urinary 11-dhTXB2 before aspirin was 179 pg/mg of creatinine (B1669602). | nih.gov |
Metabolic syndrome (MS) is a cluster of conditions that significantly increases the risk for atherosclerotic cardiovascular disease, and increased thromboxane generation is a key feature of this prothrombotic state. mdpi.comnih.gov Studies have found a high incidence of elevated urinary 11-dTXB2 in individuals with MS. mdpi.comnih.gov
In one study of aspirin-naive males with metabolic syndrome, two-thirds of the patients had elevated urinary 11-dTXB2 levels (≥2500 pg/mg creatinine). mdpi.comnih.gov These elevated levels were found to be correlated with several other cardiovascular risk factors, including hyperhomocysteinemia, inflammation (as measured by hs-CRP), dyslipidemia, and adiponectin concentrations. mdpi.comnih.gov This suggests that 11-dTXB2 is not just a marker of platelet activation but is also linked to the broader inflammatory and metabolic dysregulation characteristic of metabolic syndrome. mdpi.comrupahealth.com
Involvement in Inflammatory and Other Disease States
The measurement of 11-dehydro-2,3-dinor Thromboxane B2 and its parent metabolite, 11-dehydro-thromboxane B2 (11-dehydro-TXB2), serves as a crucial indicator of in vivo thromboxane A2 (TXA2) production and platelet activation. Elevated levels of these metabolites are implicated in a variety of disease states characterized by inflammation and cellular activation.
In severe systemic inflammatory conditions, there is evidence of increased TXA2 biosynthesis. Research has shown that patients with Acute Respiratory Distress Syndrome (ARDS) and Disseminated Intravascular Coagulation (DIC) who required platelet transfusions also demonstrated increased urinary excretion of both 2,3-dinor-TXB2 and 11-dehydro-TXB2. nih.gov This suggests that the underlying pathophysiology of these critical illnesses involves significant platelet activation, and monitoring these metabolites could serve as a useful parameter of TXA2 formation in such pathological states. nih.gov
The involvement of thromboxane metabolites extends to musculoskeletal conditions, particularly those involving overuse and inflammation. In a preclinical, surgery-induced rat model of tendon overuse, the local levels of this compound were found to be significantly elevated, showing a 5.2-fold increase. This finding points to a localized inflammatory response involving the TXA2 pathway in response to tendon injury and overuse.
Patients with Chronic Obstructive Pulmonary Disease (COPD) exhibit enhanced in vivo platelet activation, as reflected by significantly higher urinary excretion of 11-dehydro-TXB2 compared to healthy, age- and sex-matched individuals. nih.gov One study reported a median level of 753 pg/mg creatinine in COPD patients versus 275 pg/mg creatinine in the control group. nih.gov Furthermore, a noteworthy inverse relationship has been established between 11-dehydro-TXB2 excretion and arterial oxygen tension. nih.gov In a subset of patients, a short course of oxygen therapy led to a significant reduction in urinary 11-dehydro-TXB2 levels, highlighting the influence of hypoxia on platelet activation in COPD. nih.gov The platelet origin of this thromboxane production was confirmed by the fact that low-dose aspirin led to a greater than 90% inhibition of the metabolite's excretion. nih.gov
Interactive Table: 11-dehydro-TXB2 Levels in Disease States
| Condition | Patient Population | Key Finding | Reported Value | Control/Comparison | Reference |
| COPD | 29 patients with COPD | Significantly higher urinary excretion of 11-dehydro-TXB2. | Median: 753 pg/mg creatinine | Median: 275 pg/mg creatinine (in 29 healthy subjects) | nih.gov |
| Tendon Overuse | Surgery-induced rat model | 5.2-fold increase in local levels of 11-dehydro-2,3-dinor TXB2. | 5.2-fold increase | Pre-surgery levels | |
| ARDS and DIC | Patients receiving platelet transfusions | Increased urinary excretion of 11-dehydro-TXB2 and 2,3-dinor-TXB2. | Not quantified | Not quantified | nih.gov |
Predictive Value in Disease Progression and Risk Stratification
Urinary levels of 11-dehydro-TXB2 have emerged as a significant biomarker for predicting outcomes and stratifying risk, particularly in the context of cardiovascular diseases.
Elevated urinary 11-dehydro-TXB2 has been identified as a potential predictive biomarker for major adverse cardiovascular events (MACE) in patients with high cardiac risk. nih.gov
In a prospective study of patients with acute myocardial infarction (AMI), baseline urinary 11-dehydro-TXB2 levels were significantly higher in patients who experienced MACE within one year compared to those who did not. nih.gov In a multivariate analysis, 11-dehydro-TXB2 was found to be one of the best predictors of 1-year cumulative MACE, alongside diabetes, multivessel disease, and left ventricular ejection fraction. nih.gov An increase of 1 in the natural logarithm of the 11-dehydro-TXB2 value was associated with a 58.1% increased risk of MACE within a year post-AMI. nih.gov
For stable coronary artery disease (CAD) patients on aspirin, urinary 11-dehydro-TXB2 levels also hold prognostic value for mortality. nih.gov A study established an optimal cut-point of 1597.8 pg/mg for predicting 5-year all-cause mortality, with higher levels correlating with increased risk. nih.gov Interestingly, in patients with diabetes and symptomatic cardiovascular disease, while baseline levels were high, it was the post-aspirin 11-dehydro-TXB2 levels that predicted adverse cardiovascular outcomes. wjgnet.com
Beyond predicting events, 11-dehydro-TXB2 levels also correlate with physiological measures of cardiac function. In patients with AMI, baseline 11-dehydro-TXB2 showed a significant negative correlation with left ventricular ejection fraction (LVEF), both at the time of admission and at a one-year follow-up. nih.gov This indicates that higher levels of platelet activation are associated with poorer heart muscle function. The metabolite levels also correlated positively, albeit weakly, with biomarkers of cardiac damage such as creatine (B1669601) kinase and high-sensitivity troponin T, and more strongly with inflammatory markers like white blood cell count and high-sensitivity C-reactive protein (hs-CRP). nih.gov
Interactive Table: Predictive Value of 11-dehydro-TXB2
| Patient Cohort | Outcome Predicted | Key Correlation/Finding | Statistical Value | Reference |
| Acute Myocardial Infarction | 1-Year Cumulative MACE | 11-dehydro-TXB2 was an independent predictor of MACE. | Odds Ratio: 1.58 | nih.gov |
| Acute Myocardial Infarction | Left Ventricular Ejection Fraction (LVEF) | Negative correlation with LVEF at admission and 1-year follow-up. | R= -0.21 (admission), R= -0.346 (1 year) | nih.gov |
| Stable Coronary Artery Disease (on Aspirin) | 5-Year All-Cause Mortality | Optimal cut-point for risk prediction identified. | 1597.8 pg/mg (Sensitivity: 0.67, Specificity: 0.62) | nih.gov |
| Acute Coronary Syndrome (on Aspirin) | Adverse Cardiovascular Outcomes | Post-aspirin levels were predictive of adverse events. | Relative Risk: 2.7 for high post-aspirin levels | wjgnet.com |
Emerging Research Areas and Future Perspectives
Investigation of Genetic and Environmental Determinants of Metabolite Levels
The concentration of 11-dehydro-2,3-dinor-Thromboxane B2, along with its parent thromboxanes, can vary among individuals, pointing to the influence of both heritable and external factors.
Genetic Factors: While specific genome-wide association studies (GWAS) for 11-dehydro-2,3-dinor-Thromboxane B2 are not yet prevalent, research into related coagulation factors provides a roadmap. For instance, GWAS have identified novel genetic loci, such as in the GCKR gene, that are associated with plasma levels of Factor XI, a key component in the coagulation cascade. Similar large-scale studies are anticipated to uncover genetic variants in enzymes responsible for thromboxane (B8750289) synthesis and metabolism, such as thromboxane A2 synthase and dehydrogenases, which would directly impact 11-dehydro-2,3-dinor-Thromboxane B2 levels.
Environmental and Lifestyle Factors: Several external factors are known to influence thromboxane production. Smoking is one such factor, although studies have shown it may affect different thromboxane metabolites variably. Other lifestyle and metabolic factors associated with increased platelet activity, such as diet, obesity, and the presence of metabolic syndrome, are also areas of intense investigation. For example, men with metabolic syndrome have been found to have elevated urinary levels of 11-dehydro-thromboxane B2, a closely related metabolite. Research is ongoing to delineate how these factors specifically modulate the enzymatic pathways leading to 11-dehydro-2,3-dinor-Thromboxane B2.
Table 1: Factors Investigated for Their Influence on Thromboxane Metabolite Levels
Factor Category Specific Factor Observed or Hypothesized Effect on Thromboxane Levels Reference Genetic Variations in genes for coagulation factors (e.g., F11, KNG1) Associated with altered levels of circulating coagulation factors, indirectly influencing thrombosis risk. Genetic Polymorphisms in thromboxane pathway enzymes (e.g., TBXAS1, ALDH) Hypothesized to directly alter the rate of synthesis and degradation of thromboxanes, including 11-dehydro-2,3-dinor-TXB2. Environmental Smoking Shown to alter levels of certain thromboxane metabolites, indicating an effect on in vivo platelet activation. Lifestyle/Metabolic Metabolic Syndrome Associated with elevated urinary 11-dehydro-thromboxane B2, suggesting increased platelet activity. [8, 16] Pathophysiological Chronic Inflammatory States Can enhance platelet activation and subsequent thromboxane production.
Development of Enhanced Analytical Technologies for High-Throughput and Specificity
Accurate measurement of 11-dehydro-2,3-dinor-Thromboxane B2 is critical for its clinical and research applications. The development of robust analytical methods is a key focus.
Historically, methods like gas chromatography-mass spectrometry (GC-MS) have been used. However, the trend is moving towards liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS offers several advantages, including high sensitivity, specificity, and the ability for simultaneous quantification of multiple metabolites from a small sample volume with minimal preparation. This is crucial for distinguishing between structurally similar eicosanoids.
Future developments aim to enhance these technologies further:
Higher Throughput: As metabolomics studies grow in scale, there is a need for faster analysis times without compromising data quality. Innovations in ultra-high-performance liquid chromatography (UPLC) are helping to meet this demand by significantly increasing the throughput compared to traditional HPLC.
Increased Specificity: The complexity of biological samples requires highly specific assays. Tandem mass spectrometry (MS/MS) provides this by monitoring specific precursor-to-product ion transitions, ensuring that the signal is unique to the metabolite of interest.
Standardization: The use of stable isotope-labeled internal standards, such as 11-dehydro-2,3-dinor Thromboxane B2-d9, is essential for accurate quantification by correcting for sample loss during preparation and variations in instrument response.
Table 2: Comparison of Analytical Technologies for Thromboxane Metabolite Analysis
Technology Key Advantages Limitations Reference Gas Chromatography-Mass Spectrometry (GC-MS) High resolution, established methodology. Requires chemical derivatization, can be time-consuming. [2, 9] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High sensitivity and specificity, suitable for a broad range of analytes, allows for simultaneous measurement. Matrix effects can influence
Q & A
Q. What is the biochemical role of 11-dehydro-2,3-dinor thromboxane B2 in human physiology, and how is it metabolized?
this compound (11-dh-2,3-dn-TXB2) is a stable enzymatic metabolite of thromboxane B2 (TXB2), which itself is a hydrolysis product of the short-lived thromboxane A2 (TXA2). TXA2 is a potent platelet aggregator and vasoconstrictor derived from arachidonic acid metabolism . 11-dh-2,3-dn-TXB2 is formed via β-oxidation and dehydrogenation of TXB2, primarily in the liver and kidneys, and excreted in urine. It serves as a biomarker for systemic TXA2 production, reflecting platelet activation and thromboxane biosynthesis in vivo .
Q. What are the standard analytical methods for quantifying 11-dh-2,3-dn-TXB2 in biological samples?
The primary methodologies include:
- Enzyme-Linked Immunosorbent Assay (ELISA): Utilizes monoclonal antibodies for high specificity, suitable for high-throughput urine analysis .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and specificity, capable of distinguishing structural analogs .
- Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization and solid-phase extraction but provides high precision for low-concentration urinary metabolites .
Q. How does 11-dh-2,3-dn-TXB2 differ from other thromboxane metabolites in clinical relevance?
Unlike TXB2, which is prone to ex vivo platelet activation during sample collection, 11-dh-2,3-dn-TXB2 is enzymatically derived and stable, making it a more reliable marker of endogenous TXA2 production. Urinary excretion rates (median: 10.3 ng/hour in healthy males) correlate with systemic thromboxane biosynthesis, unaffected by artifactual platelet activation .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro and in vivo thromboxane activity studies?
TXA2 exhibits potent platelet aggregation and smooth muscle contraction in vitro but has a half-life of ~30 seconds in vivo . Discrepancies arise when extrapolating in vitro findings to physiological contexts. Mitigation strategies include:
Q. What methodological considerations are critical for longitudinal studies of 11-dh-2,3-dn-TXB2?
- Sample Stability: Store samples at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles .
- Internal Standards: Use deuterated analogs (e.g., 11-dh-2,3-dn-TXB2-d9) to correct for matrix effects in MS-based assays .
- Confounding Factors: Control for diet, NSAID use, and renal function, which alter thromboxane excretion rates .
Q. How do isotopic-labeled internal standards improve quantification accuracy in thromboxane research?
Deuterated standards (e.g., 11-dh-2,3-dn-TXB2-d9) co-elute with endogenous analytes during chromatography, normalizing ion suppression/enhancement effects in MS. This reduces variability, enabling precise quantification even in complex biological matrices .
Q. What experimental designs are optimal for studying thromboxane metabolites in disease models?
Q. How can conflicting data on thromboxane’s role in inflammation be resolved?
TXA2 promotes pro-inflammatory responses (e.g., asthma exacerbations) but also modulates vascular tone. To resolve contradictions:
Q. What emerging technologies could enhance thromboxane metabolite analysis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
